molecular formula C19H19N3O6S B4996497 ethyl N-[(4-nitrophenyl)sulfonyl]tryptophanate

ethyl N-[(4-nitrophenyl)sulfonyl]tryptophanate

Cat. No. B4996497
M. Wt: 417.4 g/mol
InChI Key: YJHAUVXPMAXODW-UHFFFAOYSA-N
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Description

Ethyl N-[(4-nitrophenyl)sulfonyl]tryptophanate, also known as NpST, is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields such as medicine, agriculture, and biotechnology.

Mechanism of Action

Ethyl N-[(4-nitrophenyl)sulfonyl]tryptophanate works by inhibiting the activity of enzymes and proteins through covalent modification. The sulfonyl group of this compound reacts with the active site of the enzyme or protein, causing a conformational change that inhibits its activity. This mechanism of action has been studied extensively in the context of COX-2 and MMPs.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of COX-2 activity leads to a decrease in the production of prostaglandins, which are involved in inflammation and pain. Inhibition of MMP activity leads to a decrease in the degradation of extracellular matrix proteins, which are involved in tissue remodeling and tumor growth. In agriculture, this compound has been shown to inhibit the growth of weeds and pests by interfering with their metabolic pathways.

Advantages and Limitations for Lab Experiments

Ethyl N-[(4-nitrophenyl)sulfonyl]tryptophanate has several advantages for lab experiments. It is stable under a wide range of conditions, making it easy to handle and store. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, this compound has some limitations as well. Its covalent modification mechanism of action can lead to off-target effects, making it difficult to study specific enzymes or proteins. Additionally, its potential use as a herbicide and insecticide raises concerns about its environmental impact.

Future Directions

There are several future directions for research on ethyl N-[(4-nitrophenyl)sulfonyl]tryptophanate. One area of interest is the development of more specific inhibitors that target specific enzymes or proteins. Another area of interest is the use of this compound as a tool for studying protein-protein interactions. Additionally, there is potential for the use of this compound in the development of new drugs for the treatment of inflammation and cancer. Further research is needed to fully understand the potential applications of this compound in various scientific fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields such as medicine, agriculture, and biotechnology. Its covalent modification mechanism of action has been studied extensively in the context of COX-2 and MMPs. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for research on this compound, including the development of more specific inhibitors and the use of this compound as a tool for studying protein-protein interactions.

Synthesis Methods

Ethyl N-[(4-nitrophenyl)sulfonyl]tryptophanate can be synthesized by reacting ethyl tryptophanate with p-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography. This synthesis method has been used successfully by researchers to obtain this compound with high purity and yield.

Scientific Research Applications

Ethyl N-[(4-nitrophenyl)sulfonyl]tryptophanate has been studied extensively for its potential use in various scientific fields. In medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tumor growth. In agriculture, this compound has been used as a herbicide and insecticide due to its ability to inhibit the growth of weeds and pests. In biotechnology, this compound has been used as a tool to study the function of enzymes and proteins.

properties

IUPAC Name

ethyl 3-(1H-indol-3-yl)-2-[(4-nitrophenyl)sulfonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S/c1-2-28-19(23)18(11-13-12-20-17-6-4-3-5-16(13)17)21-29(26,27)15-9-7-14(8-10-15)22(24)25/h3-10,12,18,20-21H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHAUVXPMAXODW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CNC2=CC=CC=C21)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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